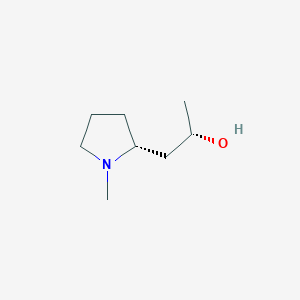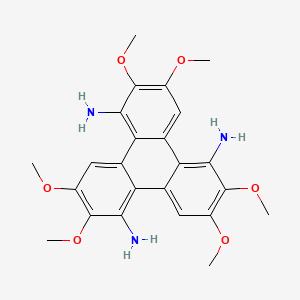
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine is an organic compound with a polycyclic aromatic hydrocarbon core It is characterized by the presence of six methoxy groups and three amine groups attached to the triphenylene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine typically involves multiple steps. One common method includes the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amine groups can be reduced to form amines with different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and liquid crystals
Mécanisme D'action
The mechanism of action of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: Lacks the amine groups but shares the methoxy-substituted triphenylene core.
Hexahydroxytriphenylene: Contains hydroxy groups instead of methoxy groups.
Triphenylene: The parent compound without any substituents.
Propriétés
Formule moléculaire |
C24H27N3O6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexamethoxytriphenylene-1,5,9-triamine |
InChI |
InChI=1S/C24H27N3O6/c1-28-13-7-10-16(19(25)22(13)31-4)11-8-14(29-2)24(33-6)21(27)18(11)12-9-15(30-3)23(32-5)20(26)17(10)12/h7-9H,25-27H2,1-6H3 |
Clé InChI |
BIOYFVFSOFPSGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C3=C(C(=C(C=C3C4=C(C(=C(C=C24)OC)OC)N)OC)OC)N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





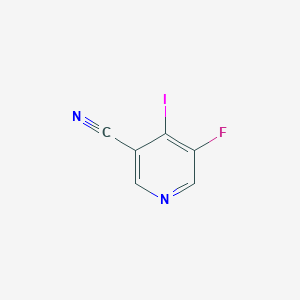

![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
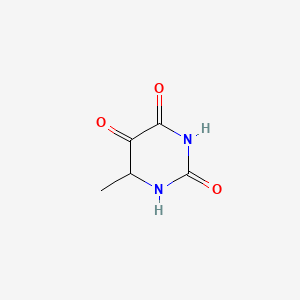
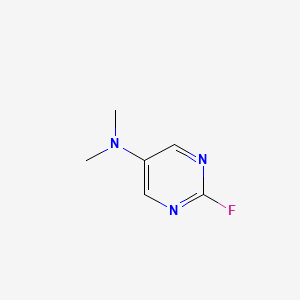
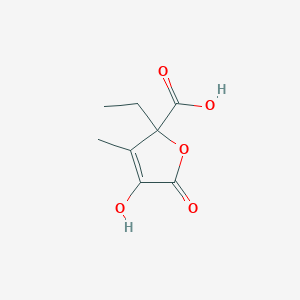

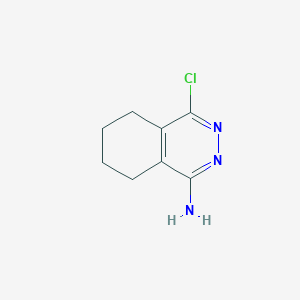
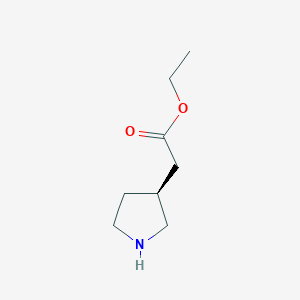
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
